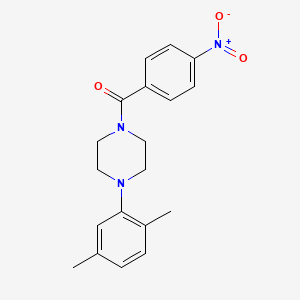
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative, which means that it contains a six-membered ring structure with two nitrogen atoms. The presence of the nitro and methyl groups on the benzene rings of DNBP makes it a unique and useful compound for various research purposes.
作用機序
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine as a fluorescent probe for ROS detection involves the oxidation of the nitro group on the benzene ring by ROS, which leads to the formation of a highly fluorescent product. The fluorescence intensity of this compound is directly proportional to the concentration of ROS, which allows for quantitative analysis of ROS levels in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and reliable tool for scientific research. However, the long-term effects of this compound exposure on human health are still unknown and require further investigation.
実験室実験の利点と制限
One of the main advantages of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is its high selectivity and sensitivity for ROS detection, which allows for accurate and reliable analysis of ROS levels in biological samples. This compound is also easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions.
将来の方向性
There are several future directions for the use of 1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine in scientific research. One potential application is its use as a diagnostic tool for ROS-related diseases such as cancer and cardiovascular diseases. This compound can also be modified to improve its selectivity and sensitivity for ROS detection, as well as its stability in aqueous solutions. Additionally, this compound can be used in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of ROS-related processes in living cells and tissues.
合成法
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be synthesized through several methods, including the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(2,5-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various physiological and pathological processes. This compound has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying ROS-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)20-9-11-21(12-10-20)19(23)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCQCPSKCPEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

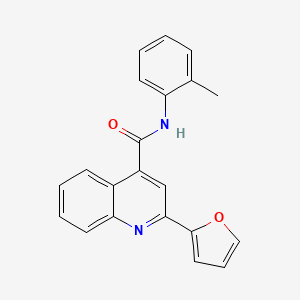
![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
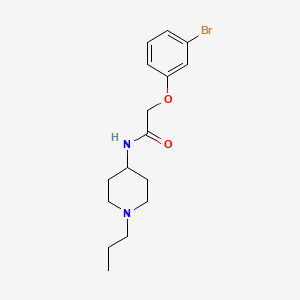

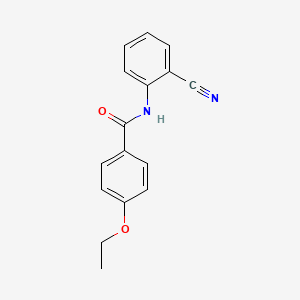
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
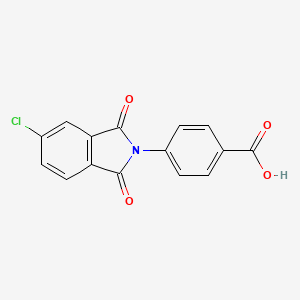
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
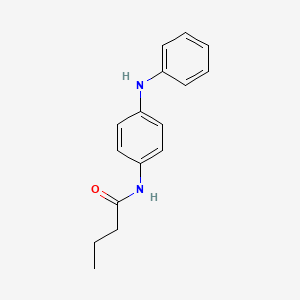
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)